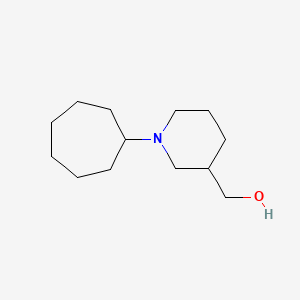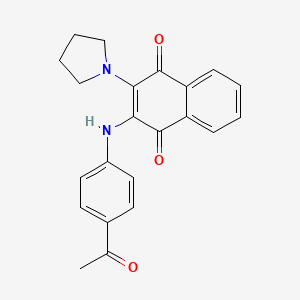
2-(4-acetylanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetylanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione is a complex organic compound known for its diverse applications in scientific research. This compound features a naphthalene core substituted with an acetylanilino group and a pyrrolidinyl group, making it a unique structure with potential biological and chemical activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene-1,4-dione core, followed by the introduction of the acetylanilino group through a nucleophilic substitution reaction. The final step involves the addition of the pyrrolidinyl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
2-(4-acetylanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,4-dione core to a dihydro derivative.
Substitution: The acetylanilino and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical and biological applications.
科学的研究の応用
2-(4-acetylanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-acetylanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-acetylanilino)quinolines: These compounds share a similar acetylanilino group but have a quinoline core instead of a naphthalene core.
4-(4-acetylanilino)-2-methyl-4-oxo-2-butenoic acid: This compound has a similar acetylanilino group but differs in its overall structure and functional groups.
Uniqueness
2-(4-acetylanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione is unique due to its specific combination of functional groups and the naphthalene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(4-acetylanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-14(25)15-8-10-16(11-9-15)23-19-20(24-12-4-5-13-24)22(27)18-7-3-2-6-17(18)21(19)26/h2-3,6-11,23H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWMZYSGGUNHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B4918146.png)
![N,2-bis[4-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4918158.png)
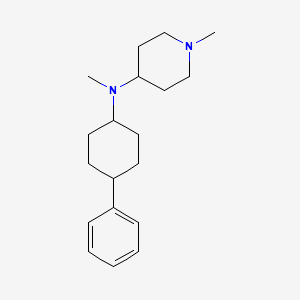
![1-[(1-{[6-(cyclopentylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4918174.png)
![1-[5-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(furan-2-carbonyl)thiourea](/img/structure/B4918183.png)
![2-[(5-CHLORO-2-METHOXYBENZOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4918190.png)
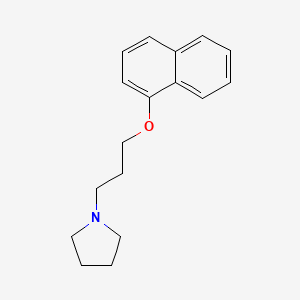
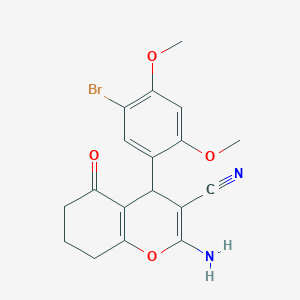
![5-acetyl-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-thiophenecarboxamide](/img/structure/B4918205.png)
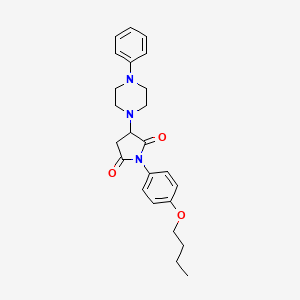
![2-(4-methylphenyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4918224.png)
![5-(4-chlorophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4918225.png)
![N-[5-(anilinocarbonyl)-2-methoxyphenyl]-3-methoxy-2-naphthamide](/img/structure/B4918236.png)
